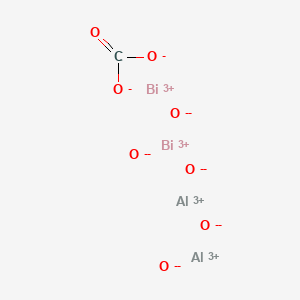
(Carbonato(2-))pentaoxobis(bismuth)dialuminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Carbonato(2-)]pentaoxobis(bismuth)dialuminum is a complex inorganic compound with the molecular formula CAl2Bi2O8This compound is characterized by the presence of bismuth and aluminum atoms coordinated with carbonate and oxide ligands, forming a stable and intricate molecular structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Carbonato(2-)]pentaoxobis(bismuth)dialuminum typically involves the reaction of bismuth and aluminum salts with carbonate sources under controlled conditions. One common method includes the use of bismuth nitrate and aluminum nitrate as starting materials, which are reacted with sodium carbonate in an aqueous solution. The reaction is carried out at a specific pH and temperature to ensure the formation of the desired compound .
Industrial Production Methods
Industrial production of [Carbonato(2-)]pentaoxobis(bismuth)dialuminum may involve large-scale reactions using similar starting materials and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous stirring, precise temperature control, and filtration techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
[Carbonato(2-)]pentaoxobis(bismuth)dialuminum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: Substitution reactions involving the replacement of carbonate or oxide ligands with other ligands are also possible.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth oxides, while reduction could produce lower oxidation state bismuth compounds. Substitution reactions can result in the formation of new complexes with different ligands .
Scientific Research Applications
[Carbonato(2-)]pentaoxobis(bismuth)dialuminum has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other bismuth and aluminum compounds.
Biology: The compound’s unique properties make it a candidate for biological studies, particularly in understanding metal-ligand interactions.
Medicine: Research is ongoing into its potential use in medical applications, such as antimicrobial agents or imaging contrast agents.
Mechanism of Action
The mechanism of action of [Carbonato(2-)]pentaoxobis(bismuth)dialuminum involves its interaction with molecular targets through coordination chemistry. The bismuth and aluminum centers can interact with various biological molecules, potentially disrupting their normal function. This interaction can lead to antimicrobial effects, inhibition of enzymes, or other biological activities. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Bismuth(III) oxide (Bi2O3): A common bismuth compound with applications in catalysis and materials science.
Aluminum oxide (Al2O3): Widely used in industrial applications, including as a catalyst and in ceramics.
Bismuth subsalicylate: Known for its medicinal properties, particularly as an antidiarrheal agent.
Uniqueness
[Carbonato(2-)]pentaoxobis(bismuth)dialuminum is unique due to its specific combination of bismuth and aluminum with carbonate and oxide ligands. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
12385-17-0 |
|---|---|
Molecular Formula |
CAl2Bi2O8 |
Molecular Weight |
611.93 g/mol |
IUPAC Name |
dialuminum;dibismuth;oxygen(2-);carbonate |
InChI |
InChI=1S/CH2O3.2Al.2Bi.5O/c2-1(3)4;;;;;;;;;/h(H2,2,3,4);;;;;;;;;/q;4*+3;5*-2/p-2 |
InChI Key |
ZHTHQWOQTZIVCY-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)([O-])[O-].[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Bi+3].[Bi+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


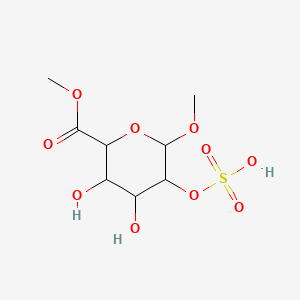
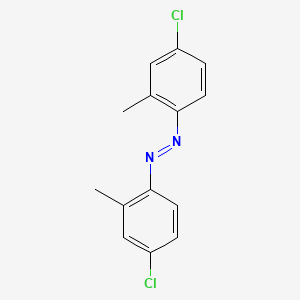

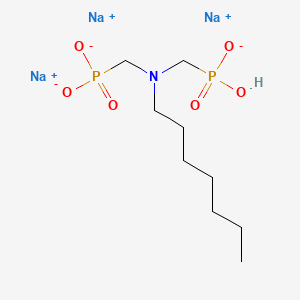
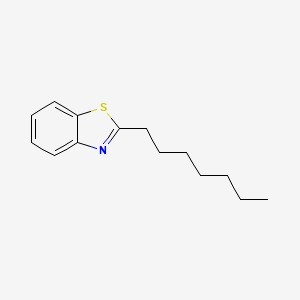
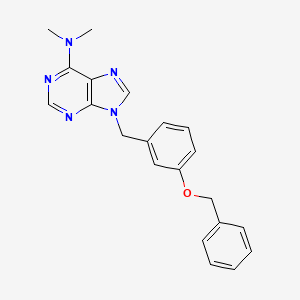
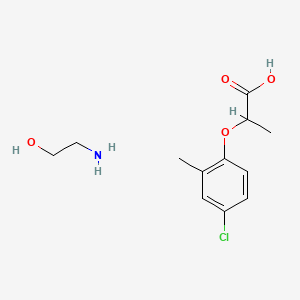
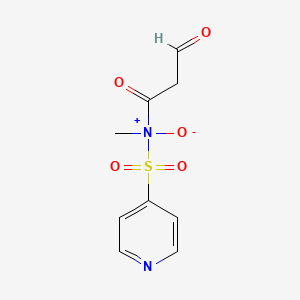


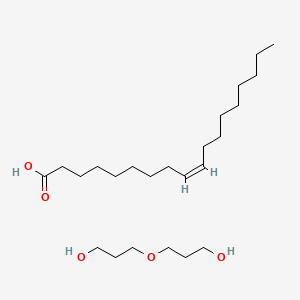
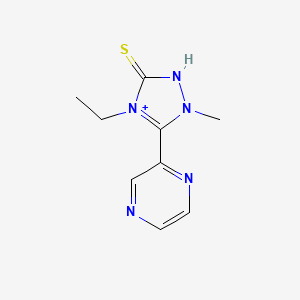

![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2-(6-methylheptyl)phenolate](/img/structure/B12683196.png)
